molecular formula C18H15NO4S2 B4934448 5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4934448
M. Wt: 373.4 g/mol
InChI Key: QPXJCAXCYQQAQR-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as DHBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHBET is a thiazolidinone derivative and has been extensively studied for its pharmacological properties. In

Mechanism of Action

The mechanism of action of DHBET is not fully understood. However, it has been proposed that DHBET exerts its pharmacological effects by modulating various signaling pathways. DHBET has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. DHBET has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
DHBET has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. DHBET has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress. It has also been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

DHBET has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DHBET has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, DHBET has some limitations for lab experiments. It has poor water solubility, which can limit its use in in vitro and in vivo experiments. DHBET also has limited stability in biological systems, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research of DHBET. One direction is to improve the water solubility and stability of DHBET to enhance its use in in vitro and in vivo experiments. Another direction is to explore the potential use of DHBET in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of DHBET and its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
DHBET is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer properties. DHBET has been found to inhibit the growth of various cancer cells, protect neurons from oxidative stress, and improve insulin sensitivity. However, DHBET has some limitations for lab experiments, including its poor water solubility and limited stability in biological systems. Future research is needed to improve the water solubility and stability of DHBET and explore its potential use in combination with other therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of DHBET involves the reaction between 3,4-dihydroxybenzaldehyde and 4-ethoxyphenyl isothiocyanate in the presence of a catalytic amount of triethylamine. The reaction yields DHBET as a yellow solid in moderate to good yields. The synthesis of DHBET has been optimized to improve its yield and purity.

Scientific Research Applications

DHBET has been studied for its various therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. DHBET has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. DHBET has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain. DHBET has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and reduce blood glucose levels.

Properties

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c1-2-23-13-6-4-12(5-7-13)19-17(22)16(25-18(19)24)10-11-3-8-14(20)15(21)9-11/h3-10,20-21H,2H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXJCAXCYQQAQR-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.